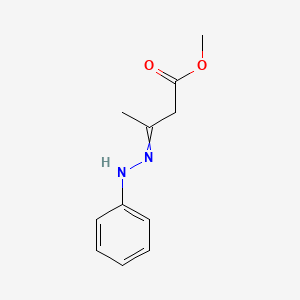

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate

Description

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is a hydrazone derivative characterized by a phenylhydrazine moiety conjugated to a β-ketoester framework. Its molecular formula is C₁₁H₁₄N₂O₂, with a molar mass of 206.24 g/mol. This compound is synthesized via condensation reactions between methyl acetoacetate and phenylhydrazine under acidic or thermal conditions, forming a conjugated ene-hydrazine system. Its structure enables diverse reactivity, including cyclization and coordination with transition metals, making it relevant in pharmaceutical intermediates and organic synthesis .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(phenylhydrazinylidene)butanoate |

InChI |

InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |

InChI Key |

YSKRVJSWYOPWNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate can be synthesized through the reaction of methyl acetoacetate with phenylhydrazine. The reaction typically occurs in an ethanol solvent at low temperatures, around -5°C to 0°C. The process involves the addition of phenylhydrazine to methyl acetoacetate, followed by quenching with a sodium bicarbonate solution and extraction with dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis proceeds through a multi-step mechanism:

-

Hydrazone formation : Phenylhydrazine reacts with the β-keto ester to form a hydrazone intermediate.

-

Isomerization : The intermediate undergoes reversible isomerization between enamine and hydrazone forms.

-

Cyclization : Prolonged heating induces cyclization to form pyrazolin-5-ones .

The mechanism is influenced by steric and electronic factors. For example, branched β-keto esters exhibit slower reaction rates due to steric hindrance .

Comparative Analysis of Reaction Conditions

Reaction rates and product distributions vary significantly with substituents and conditions:

| Substrate/Condition | Reaction Time | Dominant Intermediate/Product |

|---|---|---|

| Ethyl acetoacetate (linear) | 1 hour | Hydrazone (9f) → Pyrazolinone (14f) |

| Branched β-keto ester | 48 hours | Enamine (9h) → Slow cyclization |

| 1-methyl-2-phenylhydrazine | 4 days | Enamine (22a) → Pyrazolinone (27a) |

Heating at elevated temperatures (e.g., 60°C) accelerates cyclization but can alter product ratios .

Research Findings

Key observations from mechanistic studies include:

-

Isomerization dynamics : The hydrazone-enamine equilibrium is critical for product formation. For example, (13f) dominates over (9f) due to thermodynamic stability .

-

Substituent effects : Phenyl groups enhance stability via π-interactions, while hydroxymethyl or methyl substituents alter solubility and reactivity .

-

Kinetic control : Reaction rates correlate with ketoester branching, with linear substrates reacting faster than branched analogs .

Structural and Spectral Data

The compound’s structure (C₁₁H₁₄N₂O₂) and IUPAC name (methyl (3E)-3-(phenylhydrazinylidene)butanoate) are confirmed via NMR and mass spectrometry . Its SMILES notation is C/C(=N\NC1=CC=CC=C1)/CC(=O)OC, reflecting the conjugated hydrazone system .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate has been evaluated for its anticancer properties. Research indicates that derivatives of hydrazones, including those derived from this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study reported that hydrazone derivatives exhibited inhibitory effects on cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HCT-116 .

Mechanism of Action

The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression. The presence of the hydrazine moiety is crucial for the biological activity, as it can interact with biological targets involved in cancer progression .

Organic Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize a variety of heterocyclic compounds through condensation reactions with different electrophiles. For example, it has been used to produce novel quinoxaline derivatives which have shown promise as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating its utility in developing new therapeutic agents .

Reactivity and Transformations

The compound's reactivity allows it to participate in various chemical transformations, including Michael additions and cycloadditions, leading to complex molecular architectures that are valuable for pharmaceutical development .

Material Science

Polymeric Applications

Research has explored the incorporation of this compound into polymer matrices to enhance material properties. Its hydrazone functionality can be used to create cross-linked networks that improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate involves its interaction with various molecular targets. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(2-phenylhydrazin-1-ylidene)butanoate (CAS 6078-46-2)

- Structure : The ethyl ester analog (C₁₂H₁₆N₂O₂, molar mass 220.27 g/mol) differs only in the ester group (ethyl vs. methyl).

- Synthesis : Prepared similarly via condensation of ethyl acetoacetate with phenylhydrazine.

- This minor structural variation can influence reaction kinetics in cycloadditions or metal coordination .

- Applications : Used as Edaravone Impurity 22 , highlighting its role in pharmaceutical quality control .

Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate (Compound 3 in )

- Structure : Features an indole-carbohydrazide substituent (C₁₆H₁₇N₃O₃, molar mass 311.33 g/mol).

- Synthesis: Formed by reacting 3-methylindole-2-carbohydrazide with ethyl 3-oxobutanoate.

- Exhibits distinct NMR signals (e.g., indole protons at δ 6.7–8.2 ppm) compared to the simpler phenyl group in the target compound .

- Applications : Likely explored for bioactive properties due to the indole moiety’s prevalence in drug discovery .

Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate (CAS 866130-98-5)

- Structure : Contains trifluoromethyl groups on both the phenyl ring and β-ketoester (C₁₃H₁₀F₆N₂O₃, molar mass 356.23 g/mol).

- Key Differences :

Physicochemical and Spectroscopic Comparisons

- NMR Data: Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate: Expected NH proton at δ ~10.6 ppm (similar to ’s NH at δ 10.67 ppm) and ester methyl at δ ~3.5 ppm . Ethyl 3-{2-[(3-methylindol-2-yl)carbonyl]hydrazinylidene}butanoate: Distinct indole protons (δ 6.7–8.2 ppm) and carbonyl shifts due to conjugation .

- Thermal Stability: Fluorinated derivatives () exhibit higher thermal stability (TGA data inferred) compared to non-fluorinated analogs .

Biological Activity

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between methyl 3-oxobutanoate and phenylhydrazine. The reaction conditions often include heating in an appropriate solvent, which facilitates the formation of the hydrazone derivative. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, cytotoxicity tests against human HeLa and CEM T-lymphocyte cells revealed significant inhibitory effects, with IC values comparable to established chemotherapeutic agents .

Table 1: Cytotoxicity Data of this compound

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This process may be mediated by the activation of caspase pathways and modulation of cell cycle regulators. Additionally, some studies suggest that it may inhibit angiogenesis and metastasis by affecting signaling pathways related to tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Tests conducted against both Gram-positive and Gram-negative bacteria indicated that this compound possesses significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Salmonella typhimurium | 16 |

Case Studies

A notable case study involved the application of this compound in a murine model for cancer treatment. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate, and how is its purity validated?

- Methodological Answer : The compound is synthesized via condensation of methyl 3-oxobutanoate derivatives with phenylhydrazine. For example, allyl 3-oxobutanoate reacts with aromatic amines under reflux in ethanol to form hydrazone derivatives, confirmed by X-ray diffraction . Purity is validated using -NMR (to confirm tautomeric forms), -NMR (to identify carbonyl and hydrazone groups), and HRMS (to verify molecular ion peaks) .

Q. How can the tautomeric configuration (E/Z isomerism) of the phenylhydrazone group be resolved experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining the E/Z configuration. For example, SHELX software (SHELXL/SHELXS) refines crystallographic data to resolve bond angles and torsional strain in hydrazone moieties . Alternatively, NOESY NMR can detect spatial proximity of protons in specific tautomers .

Q. What are the key spectroscopic signatures of this compound?

- Methodological Answer :

- IR : Strong absorption at ~1650–1700 cm (C=O stretch of ester and hydrazone).

- -NMR : Doublets for hydrazone NH protons (~10–12 ppm) and singlet for methyl ester (~3.6 ppm).

- -NMR : Peaks at ~170 ppm (ester C=O) and ~145–155 ppm (hydrazone C=N) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and supramolecular packing of hydrazone derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) increase hydrazone acidity, altering tautomeric equilibria. Crystal packing studies (via Hirshfeld surface analysis) reveal that bulky substituents disrupt π-π stacking, while polar groups enhance hydrogen bonding, as shown in derivatives like 2-{(E)-1-[2-(2-nitrophenyl)hydrazin-1-ylidene]ethyl}benzene-1,3-diol .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for hydrazone tautomers?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomers and predict -NMR shifts.

- Step 2 : Compare with experimental NMR data. Discrepancies often arise from solvent effects or dynamic equilibria.

- Step 3 : Use variable-temperature NMR to freeze tautomeric interconversion .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., antimicrobial enzymes).

- ADMET Prediction : SwissADME evaluates bioavailability and toxicity.

- Validation : Correlate docking scores with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What crystallographic challenges arise in resolving disordered hydrazone moieties, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.